![molecular formula C11H11NO5 B1345133 2-{[乙氧基(氧代)乙酰基]氨基}苯甲酸 CAS No. 51679-85-7](/img/structure/B1345133.png)

2-{[乙氧基(氧代)乙酰基]氨基}苯甲酸

描述

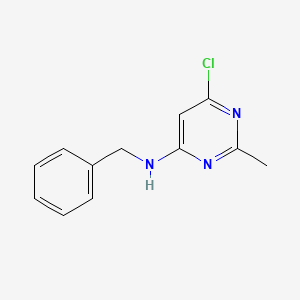

The compound "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid" appears to be related to a class of organic compounds that are characterized by the presence of an ethoxy carbonyl group and an amino group attached to a benzoic acid moiety. These compounds are of interest due to their potential applications in the synthesis of various derivatives with possible biological activities.

Synthesis Analysis

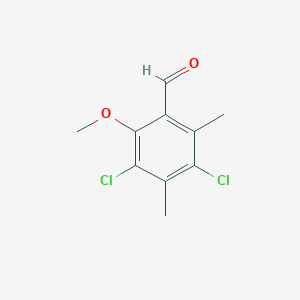

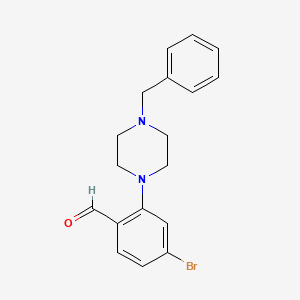

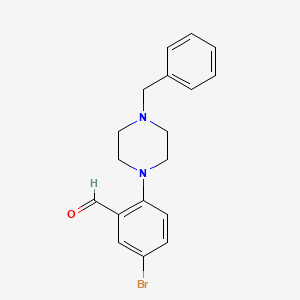

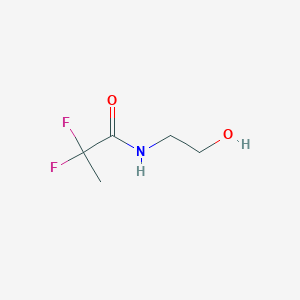

According to the research presented in the first paper, a novel series of α-ketoamide derivatives, which are structurally related to "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid", were synthesized using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC (diisopropylcarbodiimide) . The synthesis involved the ring opening of N-acylisatin followed by a reaction with 4-aminobenzoic acid under conventional heating or microwave irradiation. The resulting α-ketoamide was then coupled with different amino acid esters using OxymaPure/DIC as a coupling reagent, leading to high yields and purity of the desired products.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized using various analytical techniques. FT-IR (Fourier-transform infrared spectroscopy), NMR (nuclear magnetic resonance), and elemental analysis were employed to confirm the structure of the synthesized α-ketoamide derivatives . These techniques are crucial for determining the molecular structure and confirming the successful synthesis of the target compounds.

Chemical Reactions Analysis

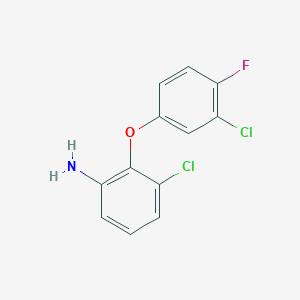

The second paper discusses the synthesis of compounds that are similar to "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid" by condensing ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . The reaction occurs at the ethoxymethylidene substituent, leading to the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids. These compounds have been identified as new O,N,O-tridentate ligands, which suggests that they can engage in complexation reactions with metal ions such as nickel(ii) and copper(ii).

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of "2-{[Ethoxy(oxo)acetyl]amino}benzoic acid", the methods used for the synthesis and characterization of related compounds suggest that these properties can be inferred from the molecular structure. The presence of the ethoxy carbonyl and amino groups in the benzoic acid framework is likely to influence the solubility, acidity, and reactivity of these compounds. Additionally, their ability to form complexes with metal ions indicates potential applications in coordination chemistry .

科学研究应用

衍生物合成中的 OxymaPure/DIC 方法

El‐Faham 等人(2013 年)的一项研究展示了 OxymaPure(2-氰基-2-(羟基亚氨基)乙酸乙酯)在 α-酮酰胺衍生物合成中的应用,包括 4-[2-(2-乙酰氨基苯基)-2-氧代-乙酰氨基]苯甲酰氨基酸酯衍生物。该方法在纯度和产率方面显示出比传统方法显着的优势,表明其有效合成复杂有机化合物的潜力 (El‐Faham 等,2013)。

与多氟烷基的络合能力

Kudyakova 等人(2009 年)的工作重点是乙基 2-乙氧基亚甲基-3-氧代-3-多氟烷基丙酸酯与 2-氨基苯甲酸缩合,导致形成 2-(2-乙氧基羰基-3-氧代-3-多氟烷基丙-1-烯基氨基)苯甲酸。这些化合物已被确定为新型 O、N、O 三齿配体,展示了它们在形成金属配合物(特别是与镍 (ii) 和铜 (ii))中的潜力 (Kudyakova 等,2009)。

新型化合物合成和表征

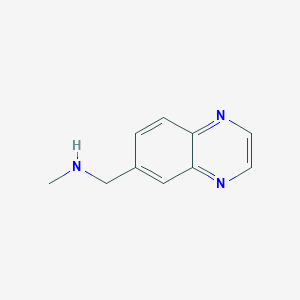

席夫碱和金属配合物

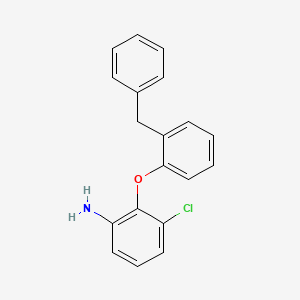

Mounika 等人(2010 年)用 3-乙氧基水杨醛和 2-氨基苯甲酸合成了一个新的席夫碱,3-乙氧基水杨基氨基苯甲酸 (ETSAN)。随后使用 Ni(II)、Co(II)、Cu(II) 和 Zn(II) 的盐探索了与该碱形成的金属配合物,导致具有潜在抗菌和抗真菌活性的化合物。这项研究突出了 2-氨基苯甲酸衍生物在与金属配位用于潜在治疗应用中的多功能性 (Mounika 等,2010)。

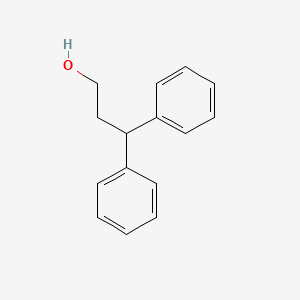

铑催化的氧化偶联

Shimizu 等人(2009 年)使用铑/铜催化剂体系探索了 2-氨基-和 2-羟基苯甲酸与内部炔烃的氧化偶联。该方法有效地产生了 8-取代的异香豆素衍生物,一些表现出固态荧光,以及由 2-(芳基氨基)苯甲酸产生的 4-乙烯基咔唑。这项研究提供了对催化体系在由简单的苯甲酸衍生物合成荧光化合物和复杂杂环化合物中的潜力的见解 (Shimizu 等,2009)。

安全和危害

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

属性

IUPAC Name |

2-[(2-ethoxy-2-oxoacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(16)9(13)12-8-6-4-3-5-7(8)10(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXIPVXKCGHPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199636 | |

| Record name | Oxanilic acid, o-carboxy-alpha-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51679-85-7 | |

| Record name | Benzoic acid, 2-[(2-ethoxy-2-oxoacetyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51679-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethoxyoxalylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51679-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxanilic acid, o-carboxy-alpha-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ETHOXYOXALYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NA5T7JUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)